molecular formula C18H21N5OS B14136378 2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide CAS No. 929850-35-1

2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide

Cat. No.: B14136378
CAS No.: 929850-35-1
M. Wt: 355.5 g/mol
InChI Key: YIZVWHBIJVUERR-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide is a complex organic compound that features a benzimidazole core, a pyrimidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, which is then functionalized with a pyrimidine ring and a propanamide group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting processes like DNA replication and transcription. The compound’s overall structure allows it to engage in multiple interactions, making it a versatile molecule in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-methyl-N-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)propanamide apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and development in various fields.

Properties

CAS No.

929850-35-1

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

2-methyl-N-[1-methyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]propanamide

InChI

InChI=1S/C18H21N5OS/c1-11(2)17(24)21-13-5-6-15-14(9-13)22-16(23(15)4)10-25-18-19-8-7-12(3)20-18/h5-9,11H,10H2,1-4H3,(H,21,24)

InChI Key

YIZVWHBIJVUERR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C(C)C

Origin of Product

United States

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